



Application Notes: Assessing (Rac)-Tezacaftor Efficacy in Patient-Derived Cells

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Compound of Interest		
Compound Name:	(Rac)-Tezacaftor	
Cat. No.:	B12402632	Get Quote

Introduction

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional CFTR protein, an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1][2] The most common mutation, F508del, causes the CFTR protein to misfold, leading to its premature degradation and a significant reduction in the amount of functional protein at the cell surface.[3]

Tezacaftor (VX-661) is a CFTR "corrector" drug. Its primary mechanism is to improve the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, allowing more of the protein to reach the cell surface.[3] It is typically used in combination with a "potentiator" like Ivacaftor, which increases the channel open probability of the CFTR protein already at the cell surface.[3] The combination of correctors and potentiators leads to a greater overall increase in CFTR activity.[4]

Patient-derived cell models, such as intestinal organoids and primary airway epithelial cells, are critical tools for preclinical assessment of CFTR modulators.[5][6] These models retain the patient's specific genetic background, enabling a personalized medicine approach to predict therapeutic efficacy.[2][5] This document provides detailed protocols for assessing the efficacy of Tezacaftor, often as part of a combination therapy, in these advanced cellular models.

Key Patient-Derived Cell Models







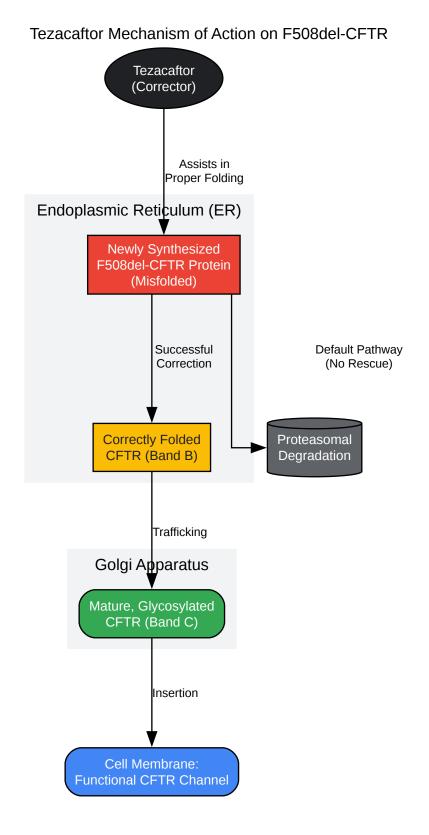
Primary human epithelial cells are considered the most reliable models for evaluating CF therapies as they mimic the in vivo pathophysiology.[5]

- Human Nasal Epithelial (HNE) Cells: Obtained through minimally invasive nasal brushing, HNE cells can be cultured to form a polarized, pseudostratified epithelium similar to the lower airways.[1][6] They are an excellent surrogate for bronchial cells.
- Human Bronchial Epithelial (HBE) Cells: Considered the gold standard for modeling the CF lung, HBE cells are typically isolated from explanted lungs.[1] Supply can be limited, and cultures can be challenging to establish.[1]
- Intestinal Organoids: Derived from rectal or intestinal biopsies, these 3D structures recapitulate the in vivo tissue architecture.[7][8] They are robust, can be expanded for long-term use and bio-banked, and are highly suitable for functional assays.[9]

Tezacaftor's Mechanism of Action on CFTR

Tezacaftor acts during protein biosynthesis to rescue misfolded CFTR. The diagram below illustrates the journey of the CFTR protein and the intervention point for corrector drugs.





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Caption: Tezacaftor rescues misfolded F508del-CFTR in the ER, preventing degradation and enabling its trafficking to the cell membrane.





Functional Assessment: Forskolin-Induced Swelling (FIS) Assay

Principle: This assay quantifies CFTR function in intestinal or nasal organoids.[7][10] Functional CFTR channels on the apical membrane (facing the lumen) transport chloride ions into the lumen upon stimulation by forskolin.[9] This creates an osmotic gradient, causing water to follow and the organoid to swell. The degree of swelling is proportional to CFTR function.[11]

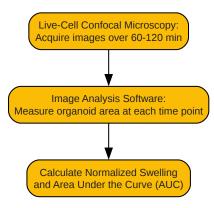
Experimental Workflow



Forskolin-Induced Swelling (FIS) Assay Workflow

Organoid Culture & Plating Obtain Patient Rectal Biopsy Isolate Intestinal Crypts Culture & Expand Organoids in Basement Membrane Matrix Plate Organoid Fragments in 96-well Plate Treatment & Assay Pre-incubate with Tezacaftor (+/- other modulators) for 18-24 hours Add Live-Cell Stain (e.g., Calcein Green) Add Forskolin & Potentiator (Ivacaftor) to stimulate CFTR

Data Acquisition & Analysis



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Caption: Workflow for assessing Tezacaftor efficacy using the organoid swelling assay.



Protocol: Forskolin-Induced Swelling (FIS) Assay

Adapted from protocols described by Dekkers et al. and Boj et al.[7][9]

- Organoid Plating: a. Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) with complete growth medium.[12] b. Harvest mature organoids and mechanically disrupt them into small fragments.[12] c. Seed approximately 30-80 fragments per well into a 96-well optical plate containing a layer of basement membrane matrix.[9][12] d. Culture for 24 hours to allow fragments to reseal.[9]
- CFTR Modulator Treatment: a. Prepare a solution of Tezacaftor (typically 3 μM) in the culture medium. If assessing a combination therapy, include other modulators (e.g., Elexacaftor 3 μM).[10][12] b. Replace the medium in the wells with the modulator-containing medium or a vehicle control (e.g., DMSO). c. Pre-incubate the organoids for 18-24 hours at 37°C.[9][12]
- Assay Execution: a. On the day of the assay, add the CFTR potentiator Ivacaftor (typically 1-3 μM) to the appropriate wells.[10][12] b. Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green) for visualization.[12] c. Place the plate in a pre-warmed (37°C) confocal microscope equipped for live-cell imaging. d. Add forskolin to stimulate CFTR-mediated swelling. A final concentration of 5-10 μM is common.[10][13] e. Begin time-lapse imaging immediately, acquiring images every 10-15 minutes for 60-120 minutes.[12]
- Data Analysis: a. Use image analysis software (e.g., ImageJ, CellProfiler) to segment and measure the total fluorescent area of the organoids in each well at each time point.[11] b.
 Normalize the area at each time point to the area at time zero (before forskolin addition). c.
 Plot the normalized swelling over time and calculate the Area Under the Curve (AUC) as a quantitative measure of CFTR function.[12]

Quantitative Data Summary: FIS Assay



Patient Genotype	Treatment	Endpoint	Result (AUC as % of Wild- Type)	Reference
F508del/F508del	Vehicle (DMSO)	FIS AUC	~5%	[14]
F508del/F508del	Tezacaftor/Ivacaf tor	FIS AUC	~25-40%	[14]
F508del/Minimal Function	Vehicle (DMSO)	FIS AUC	<5%	[15]
F508del/Minimal Function	Elexacaftor/Teza caftor/Ivacaftor	FIS AUC	~50-70%	[15]
Wild-Type	Forskolin	FIS AUC	100% (Reference)	[15]

Biochemical Assessment: Western Blotting for CFTR Maturation

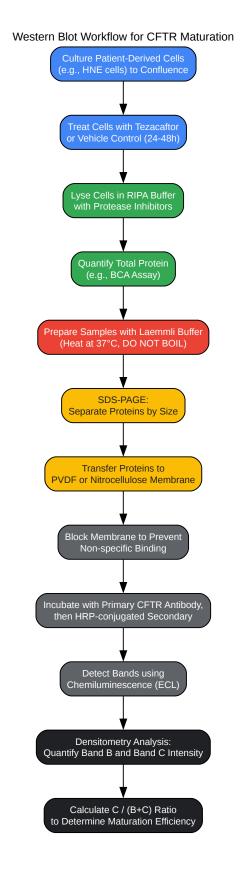
Principle: Western blotting can distinguish between the immature and mature forms of the CFTR protein.[16]

- Band B (~150 kDa): The core-glycosylated, immature form located in the endoplasmic reticulum.[17]
- Band C (~170 kDa): The complex-glycosylated, mature form that has trafficked through the Golgi and is present at or near the cell surface.[16][17]

Effective correctors like Tezacaftor increase the conversion of Band B to Band C. The ratio of Band C to Band B is a semi-quantitative measure of CFTR processing and trafficking efficiency. [17]

Experimental Workflow





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Caption: Step-by-step workflow for analyzing CFTR protein maturation via Western Blot.



Protocol: Western Blot for CFTR

Adapted from protocols provided by the CF Foundation and BenchChem.[16][17][18]

- Cell Culture and Treatment: a. Culture patient-derived cells (e.g., HNE, HBE) to confluence. For primary cells, an air-liquid interface (ALI) culture is optimal.[17] b. Treat cells with the desired concentration of Tezacaftor or vehicle control for 24-48 hours.[17]
- Protein Extraction and Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.[17] b. Incubate lysate on ice for 30 minutes, then clarify by centrifugation (14,000 x g for 15 min at 4°C).[17] c. Determine the protein concentration of the supernatant using a BCA assay.[17]
- Western Blotting: a. Standardize all samples to the same protein concentration. Mix 30-50 μg of protein with Laemmli sample buffer.[17] b. Crucially, heat samples at 37°C for 15-30 minutes.[17][19] Do not boil, as this causes CFTR to aggregate. c. Separate proteins on a 6-8% SDS-PAGE gel.[18][19] d. Transfer proteins to a PVDF or nitrocellulose membrane.[17] [18] e. Block the membrane for at least 1 hour in 5% non-fat milk or BSA in TBST.[17] f. Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[17] g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[19]
- Data Analysis: a. Perform densitometric analysis on the captured image using software like ImageJ.[17] b. Quantify the intensity of the immature (Band B) and mature (Band C) bands.
 c. Normalize CFTR band intensity to a loading control (e.g., β-actin). d. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).

Quantitative Data Summary: CFTR Maturation



Patient Genotype	Treatment	Endpoint	Result (Maturation Efficiency)
F508del/F508del	Vehicle (DMSO)	C / (B+C) Ratio	Very Low (<0.1)
F508del/F508del	Tezacaftor	C / (B+C) Ratio	Moderate Increase
F508del/F508del	Elexacaftor/Tezacaftor	C / (B+C) Ratio	Significant Increase
Wild-Type	N/A	C / (B+C) Ratio	High (>0.5)

Electrophysiological Assessment: Ussing Chamber

Principle: The Ussing chamber measures transepithelial ion transport in polarized epithelial monolayers.[16][20] Cells are grown on permeable supports, creating an apical and a basolateral compartment. The chamber measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium, representing net ion movement.[20][21] By using specific inhibitors and activators, the Isc corresponding to CFTR-mediated chloride secretion can be isolated.

Experimental Workflow



Ussing Chamber Workflow for CFTR Function Culture HNE/HBE cells on Permeable Supports at Air-Liquid Interface (ALI) Treat Cultures with Tezacaftor or Vehicle Control (48h) Mount Permeable Support in Ussing Chamber Equilibrate with Ringer's Solution and Measure Baseline Isc Add Amiloride (Inhibits ENaC Na+ current) Add Forskolin + Potentiator (Activates CFTR CI- current) Add CFTR Inhibitor Confirms CFTR-specific current) Analyze Change in Isc (Δ Isc) after Forskolin Addition

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Caption: Protocol for measuring Tezacaftor-restored CFTR ion channel function using an Ussing chamber.



Protocol: Transepithelial Chloride Conductance

- Cell Culture: a. Seed patient-derived HNE or HBE cells onto permeable filter supports (e.g., Transwells). b. Culture cells submerged until confluent, then switch to an air-liquid interface (ALI) culture for 3-4 weeks to allow for differentiation into a polarized epithelium. c. Treat cultures with Tezacaftor or vehicle for at least 48 hours prior to the experiment.[21]
- Ussing Chamber Setup: a. Mount the filter support containing the cell monolayer into an
 Ussing chamber, separating the apical and basolateral sides. b. Bathe both sides with a
 symmetrical chloride solution (e.g., Ringer's solution) maintained at 37°C and bubbled with
 95% O2/5% CO2. c. Measure the baseline short-circuit current (Isc).
- Pharmacological Profile: a. Add amiloride (e.g., 100 μM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[20][22] b. Once the current stabilizes, add a CFTR activator cocktail (e.g., Forskolin, 10 μM) and a potentiator (Ivacaftor, 1 μM) to the apical side to maximally stimulate CFTR-mediated chloride secretion. [22] c. After the stimulated current reaches a plateau, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 μM) to the apical chamber to confirm that the measured current is CFTR-dependent.[22]
- Data Analysis: a. The primary endpoint is the change in short-circuit current (ΔIsc) following the addition of the forskolin/potentiator cocktail. b. A larger ΔIsc in Tezacaftor-treated cells compared to vehicle-treated cells indicates successful correction of CFTR function.

Quantitative Data Summary: Ussing Chamber

Patient Genotype	Treatment	Endpoint	Result (Forskolin- Stimulated Δlsc)
F508del/F508del	Vehicle (DMSO)	ΔIsc (μA/cm²)	Low (< 5 μA/cm²)
F508del/F508del	Tezacaftor/Ivacaftor	Δlsc (μA/cm²)	Significant Increase (~20-30 μA/cm²)
Wild-Type	N/A	ΔIsc (μA/cm²)	High (> 50 μA/cm²)



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